Mefloquine vs. Chloroquine: 97.5% vs. 14.3% Treatment Success in Resistant P. falciparum Malaria
In a study conducted in southern Benin where chloroquine resistance is endemic, mefloquine treatment achieved a 97.5% success rate compared with only 14.3% for chloroquine (equivalent to an 85.7% failure rate for chloroquine) [1]. This 83.2 percentage-point difference in efficacy was observed in patients with uncomplicated P. falciparum malaria, demonstrating mefloquine's retained activity in regions where chloroquine has become therapeutically obsolete.
| Evidence Dimension | Clinical treatment success rate (28-day cure rate) |
|---|---|
| Target Compound Data | 97.5% (mefloquine, n = 40) |
| Comparator Or Baseline | 14.3% (chloroquine, n = 35) |
| Quantified Difference | 83.2 percentage-point absolute difference; 85.7% chloroquine failure rate |
| Conditions | Uncomplicated Plasmodium falciparum malaria; southern Benin; prospective clinical trial |
Why This Matters
This quantitative efficacy differential determines drug selection for treatment protocols in chloroquine-resistant endemic regions and justifies procurement of mefloquine over chloroquine where resistance prevalence exceeds 10%.
- [1] Ogouyèmi-Hounto A, et al. Dramatically decreased therapeutic efficacy of chloroquine and sulfadoxine-pyrimethamine, but not mefloquine, in southern Benin. Tropical Medicine & International Health. 2013;18(5):564-569. View Source
